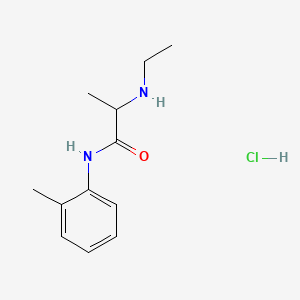
2-(Ethylamino)-o-propionotoluidide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-o-propionotoluidide Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₉ClN₂O and its molecular weight is 242.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethyl Glucuronide (EtG) in Hair as a Marker for Alcohol Use and Abuse
A scoping review focused on the relationship between EtG levels in hair and common pathological conditions like liver and kidney diseases, and diabetes. This research underscores the importance of understanding how pathologies can influence the concentration of certain compounds in biological matrices, which is critical for interpreting data accurately in both forensic and clinical contexts (Triolo et al., 2022).
Acrylamide in Baking Products
This review article addresses the formation of acrylamide, a compound with toxic properties (neurotoxicity, genotoxicity, carcinogenicity), in high-carbohydrate foods during high-temperature processing. Understanding the factors affecting acrylamide formation and degradation can inform safety guidelines for food processing (Keramat et al., 2011).
Pharmacological Characterization of Eticlopride
A review on eticlopride, a drug with high affinity for dopamine D2-like receptors, highlights the use of chemical compounds to understand central dopamine receptor function and the role of D2-like receptors in behavior. Such research is essential for developing new therapeutic agents (Martelle & Nader, 2008).
Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate. It highlights the environmental impact of chemical compounds and the need for understanding their breakdown in natural settings (Thornton et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(Ethylamino)-o-propionotoluidide Hydrochloride is the estrogen receptor (ER) . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
This compound, also known as Elacestrant, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This action helps to overcome drug resistance that may develop over time with other types of endocrine therapy .
Biochemical Pathways
It is known that the binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior and ultimately influencing physiological processes leading to the development of breast cancer .
Pharmacokinetics
It is known that elacestrant is orally bioavailable , suggesting that it is well-absorbed in the body
Result of Action
Elacestrant has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models . It exhibits antineoplastic and estrogen-like activities and induces conformational changes , leading to the degradation of the estrogen receptor upon a higher oral dose .
Properties
IUPAC Name |
2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFJZONNAIYUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)NC1=CC=CC=C1C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B1146885.png)
